molecular formula C24H33FO5 B570666 methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate CAS No. 291303-34-9

methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate

Cat. No. B570666
M. Wt: 420.521
InChI Key: JAQWSGFNEJJFEJ-OCQIDRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate” is a chemical compound with the molecular formula C24H33FO51. It is available for research use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, the synthesis of similar compounds typically involves complex organic chemistry reactions, including the formation of carbon-carbon bonds, the introduction of functional groups, and various types of stereochemistry.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C24H33FO5. It includes a cyclopentyl ring, a heptanoate ester group, and a pent-4-ynyl group with a fluorophenyl substituent1. However, detailed structural analysis such as bond lengths, angles, and conformation would require more specific data such as X-ray crystallography or NMR spectroscopy, which I couldn’t find in the available resources.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions would depend on the conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational methods. For instance, the compound has a predicted density of 1.3±0.1 g/cm3, a boiling point of 575.3±50.0 °C at 760 mmHg, and a flash point of 301.7±30.1 °C2. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 11 freely rotating bonds2. Please note that these are predicted values and may not be entirely accurate.


Scientific Research Applications

HMG-CoA Reductase Inhibition

Involvement in Drug Impurity Characterization

  • Characterization of Impurities in Pharmaceutical Products: The compound has been associated with the characterization of impurities in the preparation of pharmaceutical agents, such as Tafluprost, an antiglaucoma agent. The isolation and characterization of structurally similar impurities indicate its potential utility in the quality control of drug manufacturing (Jaggavarapu et al., 2020).

Role in Enzyme Inhibitor Synthesis

  • Synthesis of Enzyme Inhibitors: The synthesis of variants of this compound has been explored for the development of enzyme inhibitors. A study on the synthesis of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, closely related to the compound , showed promising results in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase in vitro (Hoffman et al., 1985).

Antibacterial Activity

  • Potential as Antibacterial Drugs: Research has been conducted on compounds with structural similarities to methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate, focusing on their potential as antibacterial agents. These studies explore the synthesis and biological evaluations of novel compounds with potent activity against respiratory pathogens (Odagiri et al., 2013).

Safety And Hazards

As this compound is intended for research use only1, it should be handled with appropriate safety measures. However, specific safety and hazard information for this compound was not found in the available resources.


Future Directions

The future directions for this compound would depend on the results of research studies. It could potentially be explored for various applications in fields like medicinal chemistry, materials science, or biochemistry, depending on its properties and biological activity. However, without specific research findings, it’s difficult to predict exact future directions.


properties

IUPAC Name

methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO5/c1-30-24(29)11-5-3-2-4-9-19-20(23(28)16-22(19)27)15-14-18(26)13-12-17-8-6-7-10-21(17)25/h6-8,10,18-20,22-23,26-28H,2-5,9,11,14-16H2,1H3/t18?,19-,20-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQWSGFNEJJFEJ-OCQIDRNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1C(CC(C1CCC(C#CC2=CC=CC=C2F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCC[C@H]1[C@H](C[C@H]([C@@H]1CCC(C#CC2=CC=CC=C2F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 2
Reactant of Route 2
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 3
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 4
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 5
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 6
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate

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